molecular formula C13H12O4 B11873177 3-Acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one CAS No. 62806-15-9

3-Acetyl-5-hydroxy-2,7-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B11873177
CAS No.: 62806-15-9
M. Wt: 232.23 g/mol
InChI Key: ZHLIDWNOZKKIAC-UHFFFAOYSA-N
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Description

3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as anhydrous potassium carbonate . The reaction is carried out in a solvent like dry acetone at elevated temperatures (around 50°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-hydroxy-2,7-dimethyl-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its acetyl and hydroxyl groups, along with the chromene core, make it a versatile compound for various applications in research and industry .

Properties

CAS No.

62806-15-9

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

3-acetyl-5-hydroxy-2,7-dimethylchromen-4-one

InChI

InChI=1S/C13H12O4/c1-6-4-9(15)12-10(5-6)17-8(3)11(7(2)14)13(12)16/h4-5,15H,1-3H3

InChI Key

ZHLIDWNOZKKIAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)C(=O)C)C)O

Origin of Product

United States

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